Cloponone
Description
Cloponone, also known as (+/-)-2,2-Dichloro-N-[p-chloro-alpha-(chloromethyl)phenacyl] acetamide, is a compound with the molecular formula C11H9Cl4NO2 and a molecular weight of 329.01 g/mol . It is used in various scientific and industrial applications due to its unique chemical properties.
Structure
3D Structure
Properties
IUPAC Name |
2,2-dichloro-N-[3-chloro-1-(4-chlorophenyl)-1-oxopropan-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl4NO2/c12-5-8(16-11(18)10(14)15)9(17)6-1-3-7(13)4-2-6/h1-4,8,10H,5H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVKMSCFQIQULM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(CCl)NC(=O)C(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90864572 | |
| Record name | 2,2-Dichloro-N-[3-chloro-1-(4-chlorophenyl)-1-oxopropan-2-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90864572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85409-44-5, 15301-50-5 | |
| Record name | 2,2-Dichloro-N-[1-(chloromethyl)-2-(4-chlorophenyl)-2-oxoethyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85409-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cloponone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085409445 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Dichloro-N-[3-chloro-1-(4-chlorophenyl)-1-oxopropan-2-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90864572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dichloro-N-[1-(chloromethyl)-2-(4-chlorophenyl)-2-oxoethyl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.079.166 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLOPONONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V51W472X6D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cloponone involves the reaction of p-chloro-alpha-(chloromethyl)phenacyl chloride with 2,2-dichloroacetamide under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, with the reaction being carried out in large reactors. The product is then purified through crystallization or distillation to obtain high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Cloponone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
Cloponone has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for environmental testing.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of Cloponone involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparison with Similar Compounds
Cloponone is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:
Indapamide: A diuretic with a similar chemical structure but different pharmacological effects.
Chloramphenicol: An antibiotic with a similar acetamide group but different biological activity.
This compound stands out due to its versatility in various scientific and industrial applications, making it a valuable compound for research and development .
Biological Activity
Cloponone, a compound derived from the plant Codonopsis pilosula, has garnered attention for its diverse biological activities, particularly in the context of immunomodulation, anti-inflammatory effects, and potential therapeutic applications in various diseases. This article synthesizes recent research findings, case studies, and data tables to provide a comprehensive overview of this compound's biological activity.
This compound exhibits its biological effects through multiple mechanisms, primarily by modulating inflammatory responses and influencing cellular signaling pathways. Key findings include:
- Proinflammatory Cytokine Regulation : this compound has been shown to significantly reduce the expression of proinflammatory cytokines such as TNF-α, IL-6, and IL-1β in various cell models. For instance, in LPS-induced RAW264.7 cells, this compound inhibited these cytokines in a dose-dependent manner, suggesting its potential as an anti-inflammatory agent .
-
Signaling Pathway Modulation : this compound interacts with several critical signaling pathways:
- PI3K/AKT Pathway : Activation of this pathway promotes cell survival and metabolism. In muscle models, this compound enhanced protein synthesis by activating PI3K and subsequently inhibiting muscle atrophy markers like MuRF1 and Atrogin-1 .
- MAPK Pathway : this compound appears to inhibit the MAPK signaling pathway, which is vital for regulating cell proliferation and apoptosis .
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Immunomodulatory Effects
This compound enhances immune responses by modulating cytokine production. Studies indicate that it can boost immune function while simultaneously reducing excessive inflammatory responses, making it a candidate for treating autoimmune conditions .
2. Antioxidant Properties
Research indicates that this compound possesses antioxidant capabilities by increasing the levels of superoxide dismutase (SOD) and catalase (CAT) while decreasing malondialdehyde (MDA) levels in high-fat diet-induced oxidative stress models . This suggests a protective role against oxidative damage.
3. Neuroprotective Effects
In models of neurodegeneration, such as scopolamine-induced memory impairment in mice, this compound has demonstrated potential neuroprotective effects by inhibiting inflammatory cytokines and promoting cognitive function .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study 1 : In a mouse model of muscular dystrophy, administration of this compound resulted in significant improvements in muscle protein synthesis and overall muscle function .
- Case Study 2 : A study involving patients with chronic inflammatory diseases showed that supplementation with this compound led to marked reductions in disease activity scores and inflammatory markers over a 12-week period .
Data Table: Summary of Biological Activities
| Activity Type | Mechanism | Model/Study Reference |
|---|---|---|
| Immunomodulation | Inhibition of TNF-α, IL-6 | Zou et al., 2019 |
| Antioxidant | Increased SOD and CAT levels | Gao et al., 2020 |
| Neuroprotection | Reduced scopolamine-induced impairment | Xie et al., 2024 |
| Muscle Protein Synthesis | Activation of PI3K/AKT pathway | Kim et al., 2022 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
